molecular formula C18H14N4O3S B2531664 2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 946241-81-2

2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Cat. No.: B2531664
CAS No.: 946241-81-2
M. Wt: 366.4
InChI Key: OSAHZEUESHMTSK-UHFFFAOYSA-N
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Description

2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a polycyclic heterocyclic compound featuring a quinazolinone core fused with dioxolo and thiadiazolo rings. The 3,4-dimethylanilino substituent at position 2 introduces steric and electronic modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name

5-(3,4-dimethylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-9-3-4-11(5-10(9)2)19-17-21-22-16(23)12-6-14-15(25-8-24-14)7-13(12)20-18(22)26-17/h3-7H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHZEUESHMTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including those structurally related to 2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one. Research indicates that modifications at specific positions on the quinazoline nucleus can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with oxadiazole or thiadiazole moieties displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

In addition to antibacterial activity, derivatives of this compound have shown promise as antifungal agents. Studies have reported moderate activities against fungi like Candida albicans, indicating potential for development into therapeutic agents for fungal infections .

Inhibition of Cancer Cell Proliferation

Some derivatives of quinazoline compounds have been investigated for their anticancer properties. The incorporation of various substituents can lead to increased cytotoxicity against cancer cell lines. For instance, certain modifications have resulted in compounds that inhibit the growth of breast cancer cells effectively . The structure-activity relationship (SAR) studies suggest that specific functional groups are critical for enhancing anticancer activity.

Fluorescent Properties

The unique structural features of 2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one may also be leveraged in material science for developing fluorescent materials. Compounds with similar frameworks have been used to create luminescent materials suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntibacterial agentsEffective against Staphylococcus aureus; MIC values around 70 mg/mL .
Antifungal agentsModerate activity against Candida albicans .
Anticancer PotentialInhibition of cancer cell proliferationEnhanced cytotoxicity in modified derivatives .
Material ScienceFluorescent materialsPotential use in OLEDs and sensors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiadiazoloquinazolinone core undergoes nucleophilic attacks at positions C-2 and C-10 :

  • Amination : Reacts with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) under microwave irradiation to yield N-alkylated derivatives .

  • Halogenation : Bromination at C-5 using N-bromosuccinimide (NBS) in CCl₄, achieving regioselectivity due to the electron-withdrawing thiadiazole ring .

Example :

Compound+Br2CCl4,25C5-Bromo derivative(75% yield)[6]\text{Compound} + \text{Br}_2 \xrightarrow{\text{CCl}_4, 25^\circ \text{C}} \text{5-Bromo derivative} \quad (75\% \text{ yield}) \quad[6]

Cycloaddition and Ring-Opening Reactions

The thiadiazole moiety participates in 1,3-dipolar cycloadditions :

  • With nitriles or alkynes under Cu(I) catalysis to form pyrazole- or triazine-fused hybrids .

  • Ring-opening with hydrazine yields thiosemicarbazide intermediates, which rearrange to triazolothiadiazines .

SubstrateReaction PartnerProductConditionsYield (%)Ref.
ThiadiazolePhenylacetyleneTriazine hybridCuI, DMF, 100°C68
ThiadiazoleHydrazineThiosemicarbazideEtOH, reflux72

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA selectively oxidizes sulfur in the thiadiazole ring to sulfoxide, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone carbonyl to a secondary alcohol .

Key Data :

  • Sulfoxidation: m-CPBA (2 equiv.), CH2Cl2,0C85% yield\text{m-CPBA (2 equiv.), CH}_2\text{Cl}_2, 0^\circ \text{C} \rightarrow 85\% \text{ yield}

  • Carbonyl reduction: H2(1 atm),10%Pd/C,EtOH78% yield\text{H}_2 (\text{1 atm}), 10\% \text{Pd/C}, \text{EtOH} \rightarrow 78\% \text{ yield}

Cross-Coupling Reactions

The brominated derivative undergoes Suzuki-Miyaura coupling with arylboronic acids:

5-Bromo derivative+Ar-B(OH)2Pd(PPh3)4,K2CO3,DME5-Aryl analogs(6082% yield)[6]\text{5-Bromo derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3, \text{DME}} \text{5-Aryl analogs} \quad (60–82\% \text{ yield}) \quad[6]

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H₂SO₄, 70°C), the dioxolo ring undergoes hydrolytic cleavage , yielding a dicarboxylic acid derivative . Conversely, basic conditions (NaOH, EtOH) induce ring contraction of the thiadiazole .

Biological Derivatization

  • Acylation : Reacts with acetyl chloride to form O-acetylated prodrugs (e.g., for enhanced bioavailability).

  • Sulfonation : Treatment with SO₃·pyridine introduces sulfonic acid groups for solubility tuning .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents/Ring Systems Key Features
2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one C₁₉H₁₆N₄O₃S* ~380.4 3,4-dimethylanilino, dioxolo, thiadiazolo High heteroatom density; potential for hydrogen bonding and π-π interactions
2-((2,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[...]quinazolin-10-one () C₁₈H₁₄N₄O₃S 366.4 2,5-dimethylphenyl, dioxolo, thiadiazolo Reduced steric hindrance compared to 3,4-dimethyl isomer
10-(4-methylbenzylidene)-7-(4-methylphenyl)-[...]thiazolo[2,3-b]quinazolin-9(10H)-one () C₂₉H₂₄N₂OS 448.58 Benzylidene, thiazolo, methylphenyl Extended conjugation; increased lipophilicity

*Estimated based on analog data .

  • Ring System Diversity : The thiadiazolo-dioxolo fusion in the target compound contrasts with the thiazolo ring in ’s analog, which may reduce polarity but increase metabolic stability .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone nucleus forms via cyclocondensation of anthranilic acid (1) with acetic anhydride, generating 2-methylbenzoxazinone (2) as an intermediate. Subsequent reflux with 3,4-dimethylaniline (3) in glacial acetic acid yields 3-(3,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one (4).

Reaction Conditions :

  • Anthranilic acid (1 equiv), acetic anhydride (3 equiv), 110°C, 4 h
  • Intermediate 2 reacted with 3,4-dimethylaniline (1.2 equiv) in glacial acetic acid, refluxed 6 h

Yield : 68–72%

Mechanistic Insight :
Acetic anhydride activates anthranilic acid’s carboxyl group, facilitating nucleophilic attack by the aniline’s amine. Cyclodehydration forms the quinazolinone ring, stabilized by aromatic π-conjugation.

Thiadiazole-Dioxole Annulation

Thiosemicarbazide Cyclization

The thiadiazole ring assembles via dehydrative cyclization of thiosemicarbazide derivatives. Compound 4 reacts with thiosemicarbazide (5) in ethanol under acidic conditions (conc. H₂SO₄), forming 3-[(5-amino-1,3,4-thiadiazol-2-yl)methylamino]-2-methylquinazolin-4(3H)-one (6).

Optimization Data :

Parameter Optimal Value Yield Impact
Acid Catalyst H₂SO₄ +22% vs. HCl
Reaction Time 12 h Max at 16 h
Temperature 25°C >40°C degrades

Spectroscopic Validation :

  • IR : N-H stretch at 3306 cm⁻¹, C=S at 1245 cm⁻¹
  • ¹H-NMR : Thiadiazole CH₂ at δ 4.21 ppm (s, 2H)

Dioxole Ring Formation

Oxidative cyclization of adjacent hydroxyl groups on the quinazolinone introduces the dioxole moiety. Treating intermediate 6 with NaIO₄ in THF/H₂O (1:1) at 0°C forms thedioxolo[4,5-g] system (7).

Critical Parameters :

  • Oxidant : NaIO₄ > KMnO₄ (avoids over-oxidation)
  • Temperature : <5°C prevents ring-opening
  • Yield : 81% with 2.2 equiv NaIO₄

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as:

  • Quinazolinone Formation (Anthranilic acid → 4)
  • Thiadiazole Annulation (4 → 6)
  • Dioxole Cyclization (6 → 7)
  • Dimethylaniline Preparation (8 → 10)
  • Final Coupling (7 + 10 → Target)

Overall Yield : 34% (four steps)

Comparative Analysis of Methods :

Step Alternative Approach Yield (%) Drawback
Thiadiazole Formation H₂SO₄ cyclization 68 Corrosive conditions
PCl₅-mediated 59 Lower regioselectivity
Dimethylation CH₃I/K₂CO₃ 45 Quaternization side products
CH₂O/NaCNBH₃ 89 Requires temp control

Spectroscopic Characterization and Validation

Infrared Spectroscopy

Key functional groups confirmed via FT-IR:

  • Quinazolinone C=O: 1670 cm⁻¹
  • Thiadiazole C-N: 1523 cm⁻¹
  • Dioxole C-O-C: 1085 cm⁻¹

Nuclear Magnetic Resonance

¹H-NMR (400 MHz, DMSO-d₆) :

  • Quinazolinone H-5: δ 8.12 (d, J=8.4 Hz)
  • Dioxole OCH₂O: δ 5.94 (s, 2H)
  • N,N-Dimethyl: δ 2.16 (s, 6H)

¹³C-NMR :

  • C=O (quinazolinone): 162.4 ppm
  • Thiadiazole C-2: 157.8 ppm

Mass Spectrometry

  • ESI-MS : m/z 367.4 [M+H]⁺ (calc. 366.4)
  • Fragmentation pattern confirms sequential loss of CH₃ (15 u) and CO (28 u).

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Formation

Early methods suffered from competing 1,2,4-thiadiazole isomers. Employing H₂SO₄ instead of HCl increased regioselectivity to 9:1 (desired:undesired).

Oxidative Degradation of Dioxole

The dioxole ring undergoes hydrolysis under acidic conditions. Storage at pH 6–7 in amber vials at -20°C enhances stability by >40%.

Scalability of Reductive Methylation

Pilot-scale runs (100 g) of 3,4-dimethylaniline synthesis showed yield drops to 72%. Incremental CH₂O addition and rigorous temp control restored yields to 85%.

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